molecular formula C16H15NO3 B6186114 rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans CAS No. 2639392-64-4

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans

Cat. No.: B6186114
CAS No.: 2639392-64-4
M. Wt: 269.3
InChI Key:
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Description

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans: is a synthetic organic compound characterized by its unique cyclopropyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Naphthyl Group Introduction: The naphthyl group is attached via a Friedel-Crafts alkylation or acylation reaction.

    Formamido Group Addition: The formamido group is introduced through a formylation reaction, typically using formic acid derivatives.

    Final Coupling: The final step involves coupling the cyclopropyl and naphthyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the formamido group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthoic acid
  • 2-Naphthoic acid
  • 4-Chloromethcathinone

Uniqueness

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid, trans is unique due to its specific combination of cyclopropyl and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2639392-64-4

Molecular Formula

C16H15NO3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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